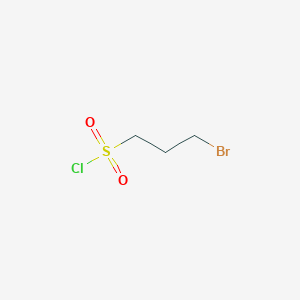

3-Bromo-1-propanesulfonyl chloride

Overview

Description

3-Bromo-1-propanesulfonyl chloride is a chemical compound used in various industrial applications . It reacts with poly (ethylene glycol) methacrylate to yield brominated poly (ethylene glycol) methacrylate . It also causes the acylation of 4-aryl-substituted 3,4-di-hydropyrimidine (1 H)-2-thiones to give bicyclic pyrimido [2,1- b ] [1,3]thiazines .

Synthesis Analysis

3-Bromo-1-propanesulfonyl chloride can be synthesized from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups . This methodology allows a wide substrate scope, utilizes readily available starting materials, and provides operational simplicity .Molecular Structure Analysis

The molecular structure of 3-Bromo-1-propanesulfonyl chloride can be obtained from its 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Bromo-1-propanesulfonyl chloride is involved in various chemical reactions. For instance, it reacts with poly (ethylene glycol) methacrylate to yield brominated poly (ethylene glycol) methacrylate . It also causes the acylation of 4-aryl-substituted 3,4-di-hydropyrimidine (1 H)-2-thiones to give bicyclic pyrimido [2,1- b ] [1,3]thiazines .Physical And Chemical Properties Analysis

3-Bromo-1-propanesulfonyl chloride has a molecular weight of 221.50 g/mol . It has a computed XLogP3-AA of 1.5, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 219.89604 g/mol . It has a topological polar surface area of 42.5 Ų . It has a heavy atom count of 8 .Scientific Research Applications

. .

Intermediate in Enzymatic Inhibitors

This compound is used as an intermediate in the preparation of many enzymatic inhibitors . Enzymatic inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.

Generation and Trapping of Derived Sulfene

“3-Bromo-1-propanesulfonyl chloride” is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids . This process provides chiral sultams and sultones , which are important in the field of medicinal chemistry for their biological activities.

Synthesis of Pharmaceutical Intermediates

It is mainly used for the synthesis of pharmaceutical intermediates . Pharmaceutical intermediates are the key components in the production of pharmaceuticals and are often used in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Ionic Liquids

“1-Propanesulfonyl chloride” has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . Ionic liquids have potential applications in a variety of areas including batteries, solar cells, and carbon capture.

Solvent Properties

“3-Bromo-1-propanesulfonyl chloride” is soluble in dichloromethane, ethyl Acetate, and hexane . This property makes it useful in various chemical reactions as a solvent.

Safety and Hazards

3-Bromo-1-propanesulfonyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute inhalation toxicity - vapors, germ cell mutagenicity, and specific target organ toxicity (single exposure) . It is harmful if swallowed, toxic if inhaled, and suspected of causing genetic defects . It may cause respiratory irritation .

Mechanism of Action

Mode of Action

3-Bromo-1-propanesulfonyl chloride, like other sulfonyl chlorides, is an electrophile. It can react with nucleophiles, such as amines or alcohols, in a substitution reaction to form sulfonamides or sulfonate esters, respectively . The bromine atom in the compound may also participate in reactions, potentially acting as a leaving group in nucleophilic substitution reactions.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (2215 g/mol) and LogP (242), suggest that it may have reasonable bioavailability .

Action Environment

The action of 3-Bromo-1-propanesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment can affect the compound’s reactivity. Additionally, factors such as pH and temperature can influence the rate and outcome of its reactions .

properties

IUPAC Name |

3-bromopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZFZVIDRJWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302458 | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopropane-1-sulfonyl chloride | |

CAS RN |

89123-01-3 | |

| Record name | NSC151044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-1-propanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)

![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)

![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)